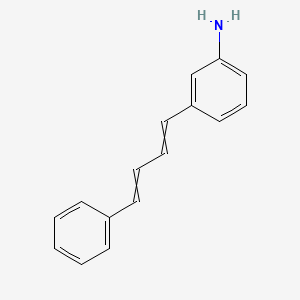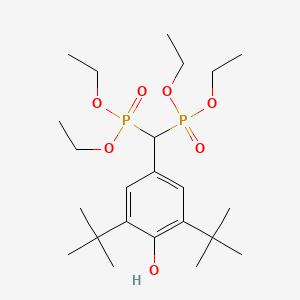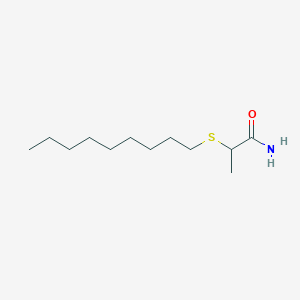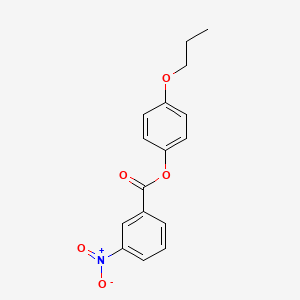
3-(4-Phenylbuta-1,3-dienyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenylbuta-1,3-dienyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a butadienyl chain, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-dienyl)aniline typically involves the coupling of a phenyl-substituted butadiene with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated butadiene reacts with an aniline in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Phenylbuta-1,3-dienyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadienyl chain to single bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated aniline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Phenylbuta-1,3-dienyl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its conjugated structure.
Photochemistry: It serves as a chromophore in photochemical reactions and can be used in the design of photoactive materials.
Materials Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Biological Applications: Research is ongoing to investigate its potential use in biological labeling and cancer phototherapy.
Mecanismo De Acción
The mechanism by which 3-(4-Phenylbuta-1,3-dienyl)aniline exerts its effects involves its ability to participate in intramolecular charge transfer (ICT) processes. The phenyl and aniline groups act as electron donors, while the butadienyl chain serves as an electron acceptor. This results in the formation of a charge-separated state, which is crucial for its applications in organic electronics and photochemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Phenylbuta-1,3-diynyl)aniline: This compound features a similar structure but with triple bonds in the butadienyl chain.
4-(9-Ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl derivatives: These compounds have a carbazole moiety instead of an aniline group and are used in similar applications.
Uniqueness
3-(4-Phenylbuta-1,3-dienyl)aniline is unique due to its specific combination of a phenyl group, a butadienyl chain, and an aniline moiety. This structure provides a balance of electron-donating and electron-accepting properties, making it highly effective in intramolecular charge transfer processes and suitable for various advanced applications.
Propiedades
Número CAS |
887572-48-7 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-(4-phenylbuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C16H15N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-13H,17H2 |
Clave InChI |
KNGXAXVSSKNENP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)

